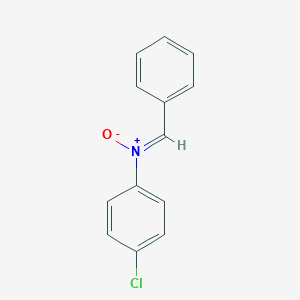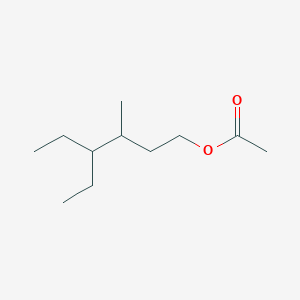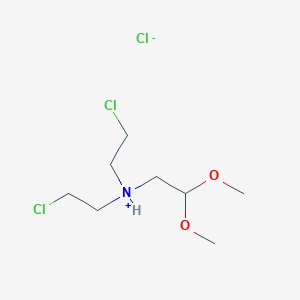
(Bis(2-chloroethyl)amino)acetaldehyde dimethyl acetal hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Bis(2-chloroethyl)amino)acetaldehyde dimethyl acetal hydrochloride, commonly known as BCNU or Carmustine, is a chemotherapeutic agent used in the treatment of various types of cancer. BCNU belongs to the class of alkylating agents, which work by damaging DNA in cancer cells, causing them to die.
作用機序
BCNU works by damaging DNA in cancer cells, causing them to die. It does this by forming covalent bonds with DNA, which interferes with DNA replication and transcription. This leads to the formation of DNA cross-links, which prevent the cancer cells from dividing and proliferating.
Biochemical and Physiological Effects
BCNU has been shown to have several biochemical and physiological effects. It can cause DNA damage, leading to cell death. It can also cause oxidative stress, which can lead to cell damage and death. BCNU has been shown to have immunosuppressive effects, which can increase the risk of infections.
実験室実験の利点と制限
BCNU has several advantages for lab experiments. It is a potent anti-cancer agent, making it useful for studying cancer biology and developing new cancer treatments. BCNU is also relatively stable, making it easy to handle and store.
However, there are also limitations to using BCNU in lab experiments. It is a highly toxic chemical, which can pose a risk to researchers working with it. BCNU can also have off-target effects, which can complicate the interpretation of experimental results.
将来の方向性
There are several future directions for research on BCNU. One area of interest is the development of new formulations of BCNU that can improve its efficacy and reduce its toxicity. Another area of interest is the use of BCNU in combination with other chemotherapeutic agents to enhance their effectiveness. Finally, there is interest in using BCNU as a tool for studying cancer biology, including the mechanisms of DNA damage and repair.
合成法
The synthesis of BCNU involves the reaction of 2-chloroethylamine hydrochloride with acetaldehyde dimethyl acetal in the presence of a strong base, followed by reaction with bis(chloroethyl)amine hydrochloride. The resulting product is purified by recrystallization from a suitable solvent.
科学的研究の応用
BCNU has been extensively studied for its anti-cancer properties. It has been used in the treatment of various types of cancer, including brain tumors, lymphomas, and multiple myeloma. BCNU has also been used in combination with other chemotherapeutic agents to enhance their effectiveness.
特性
CAS番号 |
102585-25-1 |
|---|---|
製品名 |
(Bis(2-chloroethyl)amino)acetaldehyde dimethyl acetal hydrochloride |
分子式 |
C27H30F2N2O3 |
分子量 |
266.6 g/mol |
IUPAC名 |
bis(2-chloroethyl)-(2,2-dimethoxyethyl)azanium;chloride |
InChI |
InChI=1S/C8H17Cl2NO2.ClH/c1-12-8(13-2)7-11(5-3-9)6-4-10;/h8H,3-7H2,1-2H3;1H |
InChIキー |
UAQGLXYIPMCRLK-UHFFFAOYSA-N |
SMILES |
COC(C[NH+](CCCl)CCCl)OC.[Cl-] |
正規SMILES |
COC(C[NH+](CCCl)CCCl)OC.[Cl-] |
同義語 |
ACETALDEHYDE, 2-(BIS(2-CHLOROETHYL)AMINO)-, DIMETHYL ACETAL, HYDROCHLO RIDE |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



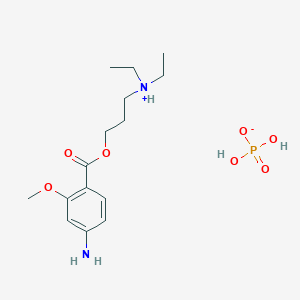
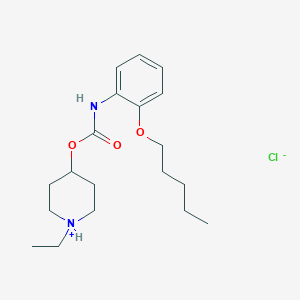
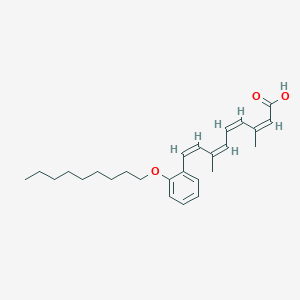

![[(5R,6R,7S,9R,10R,13S,17R)-17-(furan-3-yl)-7-hydroxy-4,4,8,10,13-pentamethyl-3-oxo-1,2,5,6,7,9,11,12,16,17-decahydrocyclopenta[a]phenanthren-6-yl] acetate](/img/structure/B217123.png)
![Methyl (1R,2R,4S)-4-[(2R,4S,5S,6S)-4-(dimethylamino)-5-[[(1R,3R,5R,8S,10S,12S,14S)-5,14-dimethyl-6-oxo-2,4,9,13-tetraoxatricyclo[8.4.0.03,8]tetradecan-12-yl]oxy]-6-methyloxan-2-yl]oxy-2-ethyl-2,5,7,10-tetrahydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate](/img/structure/B217127.png)
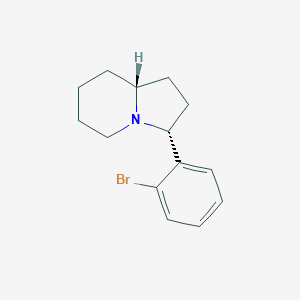


benzene](/img/structure/B217147.png)
